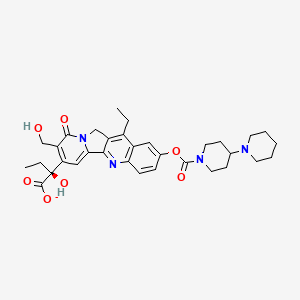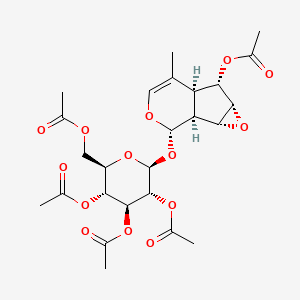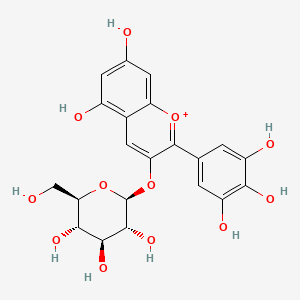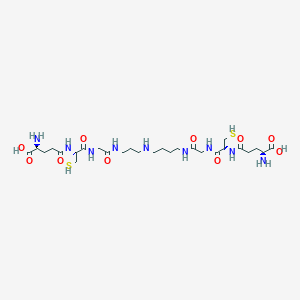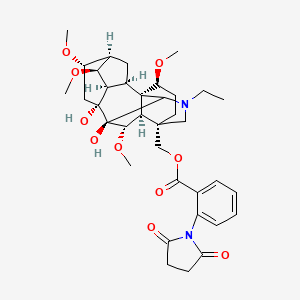
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
概要
説明
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is a synthetic compound with the molecular formula C15H22FNS and a molecular weight of 267.4 g/mol. It is structurally similar to dissociative anesthetics like ketamine and phencyclidine (PCP), where the phenyl group is replaced with a thiophene group .
準備方法
The synthesis of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves several steps:
Cyclohexylation: The initial step involves the cyclohexylation of a thiophene derivative.
Piperidine Addition: Finally, the piperidine ring is added to the cyclohexyl-thiophene intermediate.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine undergoes various chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the behavior of similar structures.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as an anesthetic or analgesic, given its structural similarity to ketamine.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. It acts as an NMDA receptor antagonist, blocking the excitatory neurotransmitter glutamate from binding to the receptor, leading to dissociative anesthetic effects.
類似化合物との比較
4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is unique due to the presence of the fluorine atom and the thiophene ring. Similar compounds include:
Ketamine: A well-known dissociative anesthetic with a phenyl ring instead of a thiophene ring.
Phencyclidine (PCP): Another dissociative anesthetic with a phenyl ring.
Tenocyclidine (TCP): An analog of PCP with a thiophene ring but without the fluorine atom
特性
IUPAC Name |
4-fluoro-1-(1-thiophen-2-ylcyclohexyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFYUGSDGTUVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10244074 | |
| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99486-47-2 | |
| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099486472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10244074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






